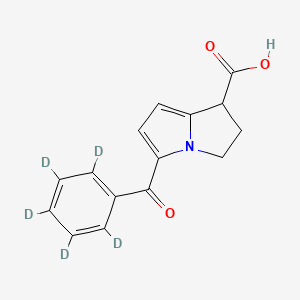
(E)-3-Hydroxy-4-nonenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Hydroxy-4-nonenoic Acid is an organic compound characterized by the presence of a hydroxyl group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Hydroxy-4-nonenoic Acid typically involves the aldol condensation of aldehydes followed by reduction and oxidation steps. One common method includes the reaction of nonanal with acetaldehyde in the presence of a base to form the corresponding aldol product, which is then subjected to reduction to yield the hydroxy acid.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are employed to produce the compound from renewable resources. This method is advantageous due to its sustainability and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Hydroxy-4-nonenoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxo-4-nonenoic acid.
Reduction: The double bond can be reduced to yield 3-hydroxy-nonanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 3-oxo-4-nonenoic acid.
Reduction: 3-hydroxy-nonanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-Hydroxy-4-nonenoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable plastics and as a precursor for surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (E)-3-Hydroxy-4-nonenoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond in its structure allow it to participate in various biochemical reactions, influencing cellular processes such as signal transduction and gene expression. The compound may exert its effects by modulating the activity of enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
- 3-Hydroxy-4-octenoic Acid
- 3-Hydroxy-4-decanoic Acid
- 3-Hydroxy-4-undecenoic Acid
Comparison: (E)-3-Hydroxy-4-nonenoic Acid is unique due to its specific chain length and the position of the hydroxyl group and double bond. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1263035-59-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.224 |
IUPAC Name |
(E)-3-hydroxynon-4-enoic acid |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h5-6,8,10H,2-4,7H2,1H3,(H,11,12)/b6-5+ |
InChI Key |
PMFGHKDIYFNBMZ-AATRIKPKSA-N |
SMILES |
CCCCC=CC(CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


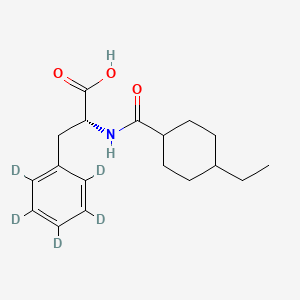

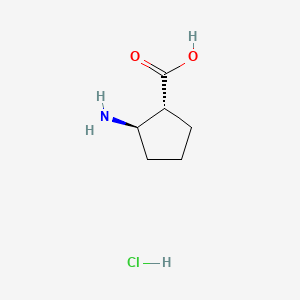

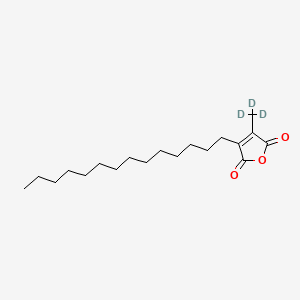
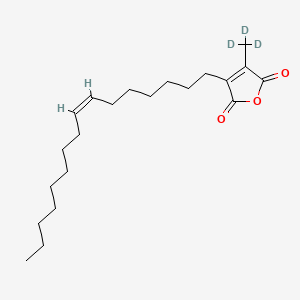
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
